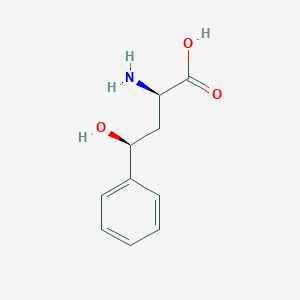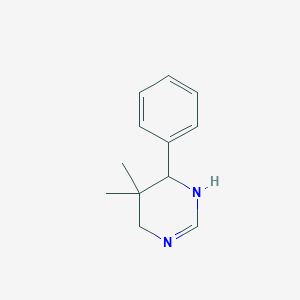![molecular formula C7H7ClN4 B13343920 (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B13343920.png)
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is a heterocyclic compound that contains a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and a methanamine group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the triazolopyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine derivative.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of triazolopyridine exhibit antimicrobial, antifungal, and anticancer activities, making them promising candidates for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to interact with biological targets, such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications that require stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of (6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-{8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine
- 1-{8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine
Uniqueness
(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is unique due to the presence of both a chlorine atom and a methanamine group, which confer specific chemical properties and reactivity. This uniqueness allows for the exploration of novel chemical reactions and the development of compounds with distinct biological activities.
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H7ClN4/c8-5-1-2-6-10-11-7(3-9)12(6)4-5/h1-2,4H,3,9H2 |
InChI Key |
ABCDWSDKFMIZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Cl)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


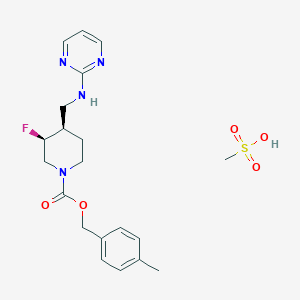

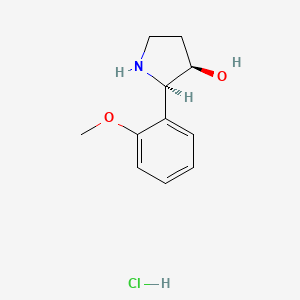
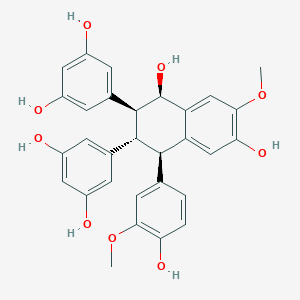
![4-{[(4-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13343869.png)


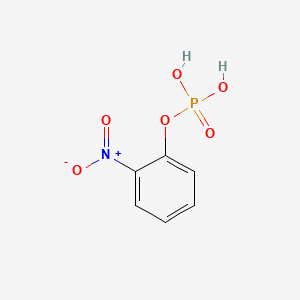
![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B13343893.png)
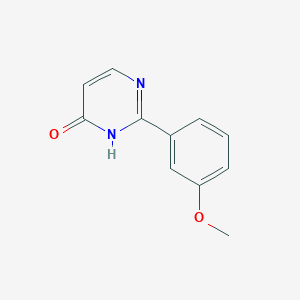
![tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13343913.png)
